molecular formula C14H21NO4S B14843304 N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide

N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14843304
M. Wt: 299.39 g/mol
InChI Key: AMXAGTQXAPPWFU-UHFFFAOYSA-N
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Description

N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-tert-butoxy-4-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Tert-butoxy-4-methoxyphenyl)methanesulfonamide
  • N-(3-Tert-butoxy-4-ethoxyphenyl)methanesulfonamide
  • N-(3-Tert-butoxy-4-propoxyphenyl)methanesulfonamide

Uniqueness

N-(3-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-13-9-10(15-20(4,16)17)5-8-12(13)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

AMXAGTQXAPPWFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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